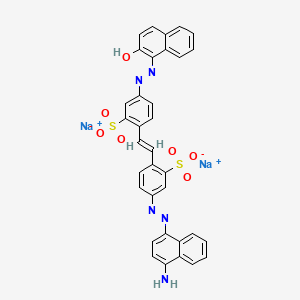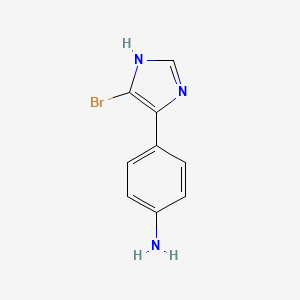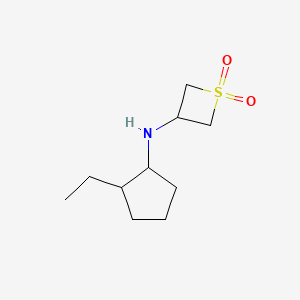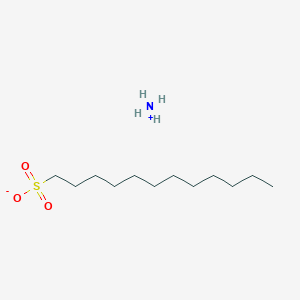
3-Furanol, tetrahydro-4-(phenylmethoxy)-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(3S,4R)-4-(benzyloxy)tetrahydrofuran-3-ol is a chiral compound with a tetrahydrofuran ring substituted with a benzyloxy group at the 4-position and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3S,4R)-4-(benzyloxy)tetrahydrofuran-3-ol typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as a tetrahydrofuran derivative.
Introduction of Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Formation of Hydroxyl Group: The hydroxyl group at the 3-position can be introduced through an oxidation reaction, often using reagents like m-chloroperbenzoic acid (m-CPBA) or other oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Rel-(3S,4R)-4-(benzyloxy)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA, potassium permanganate (KMnO4), or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted tetrahydrofuran derivatives.
Scientific Research Applications
Rel-(3S,4R)-4-(benzyloxy)tetrahydrofuran-3-ol has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe for biological pathways.
Industrial Applications: The compound can be used in the production of fine chemicals and as a precursor for various industrial products.
Mechanism of Action
The mechanism of action of Rel-(3S,4R)-4-(benzyloxy)tetrahydrofuran-3-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and hydroxyl groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Rel-(3S,4R)-4-(methoxy)tetrahydrofuran-3-ol
- Rel-(3S,4R)-4-(ethoxy)tetrahydrofuran-3-ol
- Rel-(3S,4R)-4-(propoxy)tetrahydrofuran-3-ol
Uniqueness
Rel-(3S,4R)-4-(benzyloxy)tetrahydrofuran-3-ol is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties compared to its analogs
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(3S,4R)-4-phenylmethoxyoxolan-3-ol |
InChI |
InChI=1S/C11H14O3/c12-10-7-13-8-11(10)14-6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11+/m0/s1 |
InChI Key |
FNVLHINATFTNQV-WDEREUQCSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](CO1)OCC2=CC=CC=C2)O |
Canonical SMILES |
C1C(C(CO1)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Chloro-2-((5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide](/img/structure/B12947742.png)
![4-(Methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12947748.png)
![1,10-bis(2-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12947766.png)


![2-Formyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12947784.png)



![3-(4-Chlorophenyl)-2-ethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12947824.png)

